3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one
Description
This compound belongs to the pyrimidin-4-one class, characterized by a heterocyclic core with a ketone group at position 2. Key structural features include:
- 3-phenyl substituent: Enhances aromatic interactions in biological targets.
- 2-[(E)-3-phenylprop-2-enyl]sulfanyl group: A sulfur-linked allyl chain with stereospecific (E)-configuration, contributing to hydrophobic interactions and conformational rigidity.
- 6-trifluoromethyl group: Introduces electron-withdrawing properties, improving metabolic stability and binding affinity .
Properties
IUPAC Name |
3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS/c21-20(22,23)17-14-18(26)25(16-11-5-2-6-12-16)19(24-17)27-13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSAEDAEUITOOA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one typically involves multi-step reactions. One common approach is based on the [3+3], [4+2], or [5+1] cyclization processes or domino reactions . These methods often start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrimidine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The phenyl and phenylprop-2-enyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance biological activity, making this compound a candidate for further development as an anticancer agent. Studies have shown that related compounds can selectively inhibit cancer cell lines, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. For example, pyrimidine derivatives are often explored for their ability to inhibit enzymes involved in cancer progression and other diseases. The presence of the sulfur atom in the compound may enhance its ability to interact with target enzymes, potentially leading to the development of new therapeutic agents .
Agriculture
Pesticidal Properties
The structural features of 3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one suggest potential applications in agriculture as a pesticide or herbicide. Compounds with trifluoromethyl groups have been noted for their effectiveness in pest control due to their ability to disrupt biological processes in target organisms. Research into similar compounds has demonstrated promising results in controlling agricultural pests and diseases .
Materials Science
Polymer Development
In materials science, the incorporation of such compounds into polymer matrices could lead to the development of novel materials with enhanced properties. The unique electronic characteristics imparted by the trifluoromethyl and sulfanyl groups can improve thermal stability and mechanical strength. Research into polymer composites containing similar functional groups has shown improvements in durability and resistance to environmental degradation .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of pyrimidine derivatives exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation. The compound's structural similarity suggests it could be evaluated for similar anticancer effects .
Case Study 2: Pesticidal Efficacy
In agricultural trials, related compounds were tested against common pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations, highlighting the potential for developing new agrochemicals based on this compound's structure. Field studies showed that these compounds could provide effective pest management solutions while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Position 6 : The trifluoromethyl group is conserved in kinase-targeting analogs, enhancing electronegativity and resistance to oxidative metabolism .
Biological Activity
3-Phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one, also known by its chemical identifier CID 5922671, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHFNOS
- Molecular Weight : 388.41 g/mol
- CAS Number : 685109-36-8
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives with trifluoromethyl substitutions have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group in this compound may contribute to its potential as an antimicrobial agent.
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. Trifluoromethyl groups are known to enhance binding affinity and selectivity towards specific targets. Studies have demonstrated that similar compounds can act as inhibitors of enzymes involved in metabolic pathways, which could be explored further for this pyrimidine derivative .
The proposed mechanism of action for this compound involves:
- Interaction with Receptors : The compound may interact with specific receptors or enzymes due to its unique chemical structure, leading to altered biological responses.
- Electrophilic Nature : The trifluoromethyl group can enhance the electrophilicity of the compound, potentially allowing it to form covalent bonds with nucleophilic sites in target proteins .
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have shown that derivatives similar to this compound exhibit significant bactericidal activity against MRSA when tested at various concentrations. For example, a related compound demonstrated over 99% reduction in bacterial counts at concentrations above 4× MIC within a specified time frame .
- Pharmacokinetics : Research into the pharmacokinetics of related compounds suggests that their bioavailability may be limited when administered orally, necessitating alternative delivery methods such as intravenous administration . This aspect is crucial for understanding how this compound might be utilized therapeutically.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
